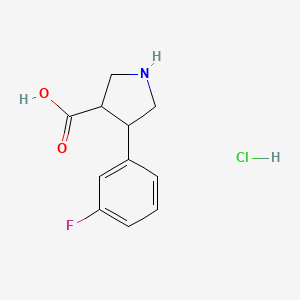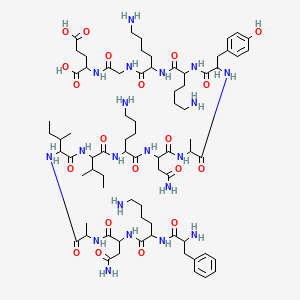
4-Methylumbelliferyl 4-Deoxy--D-chitobioseDiscontinued
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is a chemical compound known for its utility in organic synthesis. It is often used as a fluorogenic substrate in various biochemical assays. The compound is characterized by its off-white crystalline solid form and is recognized for its role in the study of enzymatic activities, particularly those involving chitinase.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued typically involves the glycosylation of 4-methylumbelliferone with a suitable donor molecule. The reaction conditions often require the presence of a catalyst and a solvent to facilitate the glycosylation process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high purity and yield. The production process is optimized to minimize waste and ensure cost-effectiveness.
化学反应分析
Types of Reactions
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of chitinase and other related enzymes.
Biology: Employed in the study of biological processes involving chitin and its derivatives.
Medicine: Utilized in diagnostic assays to detect the presence of specific enzymes in biological samples.
Industry: Applied in the production of various biochemical products and in quality control processes.
作用机制
The mechanism of action of 4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued involves its interaction with specific enzymes, such as chitinase. The compound acts as a substrate, and upon enzymatic cleavage, it releases a fluorescent product, 4-methylumbelliferone. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets and pathways involved include the active site of the enzyme and the catalytic residues that facilitate the cleavage of the glycosidic bond.
相似化合物的比较
Similar Compounds
- 4-Methylumbelliferyl β-D-N,N′-diacetylchitobioside
- 4-Methylumbelliferyl β-D-cellobioside
- 4-Methylumbelliferyl β-D-mannopyranoside
Uniqueness
4-Methylumbelliferyl 4-Deoxy–D-chitobioseDiscontinued is unique due to its specific structure and the type of enzymatic reactions it undergoes. Unlike other similar compounds, it is particularly useful in studying the activity of chitinase and related enzymes. Its ability to release a fluorescent product upon enzymatic cleavage makes it a valuable tool in various biochemical assays.
属性
分子式 |
C26H34N2O12 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC 名称 |
N-[2-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C26H34N2O12/c1-11-6-20(34)38-18-8-14(4-5-16(11)18)36-26-22(28-13(3)32)23(35)24(19(10-30)39-26)40-25-21(27-12(2)31)17(33)7-15(9-29)37-25/h4-6,8,15,17,19,21-26,29-30,33,35H,7,9-10H2,1-3H3,(H,27,31)(H,28,32) |
InChI 键 |
NQRTVUOPTVJKEX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(CC(O4)CO)O)NC(=O)C)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)

![2-[3-(3-Fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B12317976.png)

![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





![2-chloro-N-{3-cyano-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6,7-dihydro-1-benzothiophen-2-yl}acetamide](/img/structure/B12318014.png)
![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)propanoic acid](/img/structure/B12318017.png)
